N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole as a key reagent. The reaction proceeds through acylation at the methylene group and the free nitrogen atom of the pyrazole ring, leading to the formation of the desired product. The yields in this process are typically around 10% .
Molecular Structure Analysis
The molecular structure of N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide consists of a morpholine ring, a pyrazole moiety, and a cyanoacetyl group. The detailed 2D and 3D structures can be visualized using computational tools .
Chemical Reactions Analysis
Apart from its synthesis, this compound may participate in various chemical reactions. For instance, upon treatment with a base, it can undergo recyclization to derivatives of 5-cyano-1,3-thiazin-6-one or benzo-pyrano [4,3-d]pyrimidine .
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-13-8-14(2)22(19-13)10-15-9-21(6-7-24-15)11-16(23)20(5)17(3,4)12-18/h8,15H,6-7,9-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIJLYTYLPJHQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CN(CCO2)CC(=O)N(C)C(C)(C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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